tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 212.29 g/mol. It is classified as a carbamate, which is a group of chemicals derived from carbamic acid, known for their use in various applications including pharmaceuticals and agrochemicals. The compound is designated by the Chemical Abstracts Service number 1221278-31-4 and has a purity level of 97% in commercial preparations .
The synthesis of tert-butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate typically involves the following steps:
Technical details regarding specific reaction conditions, catalysts used, and yields can vary based on the laboratory protocols employed but are generally optimized for efficiency and safety .
The molecular structure of tert-butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate can be represented using its SMILES notation: CC(C)(C)OC(=O)NC1CC2C(N)C2C1. This notation indicates the presence of a tert-butyl group attached to a bicyclic structure, which includes nitrogen atoms that contribute to its amine functionality.
This structural information is crucial for understanding the compound's reactivity and interaction with biological systems .
tert-butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate may participate in various chemical reactions typical of carbamates, including:
These reactions are significant for its potential applications in organic synthesis and medicinal chemistry .
The mechanism of action for tert-butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate primarily involves its interaction with biological targets through its amine functionality. The compound may act as an inhibitor or modulator within biochemical pathways due to its structural characteristics:
Data on specific targets and pathways affected by this compound remain an area for further research but suggest potential therapeutic applications .
The physical and chemical properties of tert-butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate include:
These properties are essential for its handling and application in scientific research and development .
tert-butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate finds applications primarily in scientific research, particularly in:
The ongoing research into its biological activities may unveil further applications in drug discovery and development .
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7